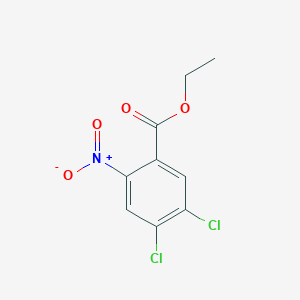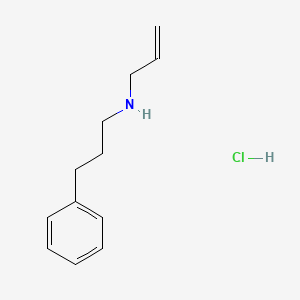![molecular formula C12H18ClNO2 B6344223 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240578-72-6](/img/structure/B6344223.png)
2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-EAMPH, is a compound that is used in a wide range of scientific research applications. It is a derivative of phenol, an organic compound that is widely used in the pharmaceutical and chemical industries. 2-EAMPH is a colorless solid that is soluble in water, ethanol, and other polar solvents. This compound has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of compounds structurally similar to 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is in corrosion inhibition. Research has shown that Schiff bases derived from L-Tryptophan, which share some structural similarities, can effectively inhibit the corrosion of stainless steel in acidic environments. This inhibition occurs through adsorption of the inhibitor molecules onto the stainless steel surface (Vikneshvaran & Velmathi, 2017).
Antioxidant Activity
Phenolic compounds, including those structurally related to this compound, have been studied for their antioxidant activities. For instance, the ethanolic extract of Protea hybrid ‘Susara’ containing phenolic compounds demonstrated significant antioxidant activity. This suggests potential applications in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).
Spectroscopic Properties and Quantum Chemical Calculations
Molecular structures and spectroscopic data of similar compounds have been obtained through quantum chemical calculations, providing insights into their physical and chemical properties. This can be crucial for understanding their behavior in various applications, including material science and pharmaceuticals (Viji et al., 2020).
Synthesis and Characterization of Complexes
Research has also focused on the synthesis and characterization of complexes involving similar phenolic compounds. These studies are important for the development of new materials with potential applications in various fields, including catalysis, material science, and biochemistry (Pawar, Sakhare, & Arbad, 2016).
Mecanismo De Acción
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its pegylated amine linker, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
It is known to interact with its targets through a UV light-induced covalent modification . This suggests that the compound may be involved in photochemical reactions, possibly leading to changes in the target molecule.
Biochemical Pathways
Given its potential for uv light-induced covalent modification of biological targets , it may be involved in pathways where such modifications have significant downstream effects.
Result of Action
Its ability to induce covalent modifications in biological targets upon uv light exposure suggests that it could potentially alter the function of these targets, leading to observable cellular effects.
Propiedades
IUPAC Name |
2-ethoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2;/h3,5-6,8,13-14H,1,4,7,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSLDGMQCDBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344183.png)

amine](/img/structure/B6344199.png)
amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)